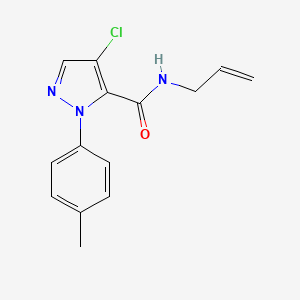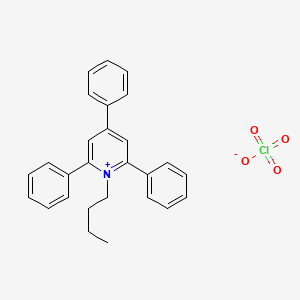
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C27H26ClNO4 and a molecular weight of 463.95 g/mol . It is a pyridinium salt, characterized by the presence of a butyl group and three phenyl groups attached to the pyridine ring, with a perchlorate anion as the counterion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the quaternization of 2,4,6-triphenylpyridine with butyl halides, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards for purity and quality.
化学反应分析
Types of Reactions
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the pyridinium salt.
Reduction: Corresponding pyridine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can:
Bind to Biomolecules: Interact with proteins, nucleic acids, and other biomolecules, affecting their function.
Modulate Pathways: Influence various biochemical pathways, including those involved in cell signaling and metabolism.
Exert Biological Effects: Induce specific biological responses, such as antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: A similar compound with a different counterion.
1-Butyl-2,4,6-triphenylpyridin-1-ium chloride: A chloride salt variant of the compound.
1-Butyl-2,4,6-triphenylpyridin-1-ium bromide: A bromide salt variant of the compound.
Uniqueness
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is unique due to its specific combination of a butyl group, three phenyl groups, and a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
1-butyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N.ClHO4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h4-18,20-21H,2-3,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGIKTCSKNWHTF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
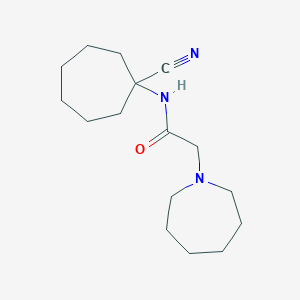
![N-(3,4-dimethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2575806.png)
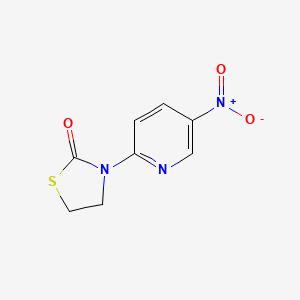
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575808.png)
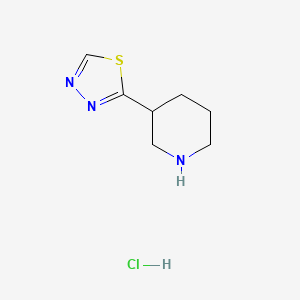
![(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2575812.png)
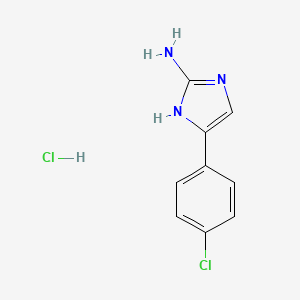
![N-(4-butylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2575815.png)
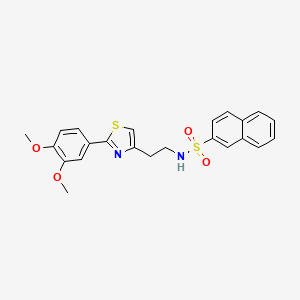
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2575818.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2575819.png)
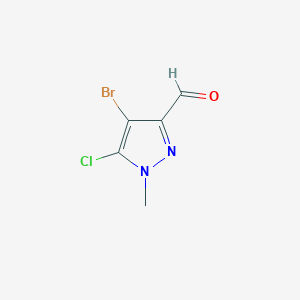
![5-ethoxy-2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2575823.png)
